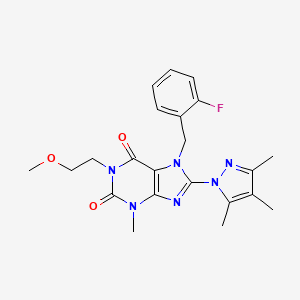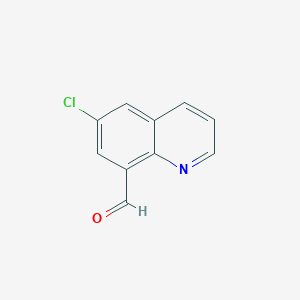
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride, also known as PEA, is a psychoactive drug that has been widely studied for its potential therapeutic applications. PEA is a member of the phenethylamine class of compounds and is structurally similar to amphetamines.
Mechanism of Action
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride acts as a monoamine releasing agent, increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to a prolonged effect. 1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride has been shown to bind to the trace amine-associated receptor 1 (TAAR1), which is involved in the regulation of dopamine and serotonin release.
Biochemical and Physiological Effects:
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride has been shown to have a variety of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids from adipose tissue. 1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride has been shown to have a neuroprotective effect, protecting against oxidative stress and neuronal damage.
Advantages and Limitations for Lab Experiments
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has a low cost. It also has a high potency, allowing for small doses to be used. However, 1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride has several limitations. It has a short half-life and is rapidly metabolized in the body, making it difficult to study its long-term effects. It is also difficult to administer due to its bitter taste.
Future Directions
There are several future directions for the study of 1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride. It has the potential to be used as a treatment for various neurological and psychiatric disorders. Further studies are needed to determine its long-term effects and safety profile. 1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride could also be used as a research tool to study the role of monoamines in the brain and their effects on behavior. Additionally, the development of new synthetic methods for 1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride could improve its availability and reduce its cost.
In conclusion, 1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride is a psychoactive drug that has been widely studied for its potential therapeutic applications. It acts as a monoamine releasing agent and has been shown to have antidepressant, anxiolytic, and analgesic effects. 1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride has several advantages for lab experiments, but also has limitations due to its short half-life and bitter taste. There are several future directions for the study of 1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride, including its use as a treatment for various disorders and as a research tool to study the role of monoamines in the brain.
Synthesis Methods
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride can be synthesized through a variety of methods, including the reduction of benzyl cyanide with lithium aluminum hydride, the reaction of benzyl chloride with pyridine, and the condensation of benzaldehyde with pyridine. The most common method of synthesis involves the reduction of benzyl cyanide with lithium aluminum hydride.
Scientific Research Applications
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride has been studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and pharmacology. It has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. 1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride has also been studied for its potential use in the treatment of Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.2ClH/c1-12(14-5-3-2-4-6-14)16-11-13-7-9-15-10-8-13;;/h2-10,12,16H,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWMUGXDTJLACT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


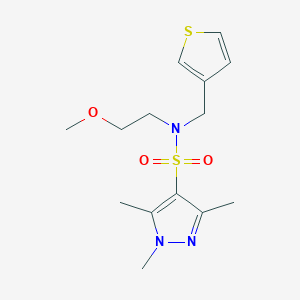

![N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[4-[(4,5-diphenyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2756746.png)

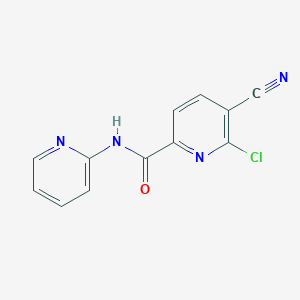
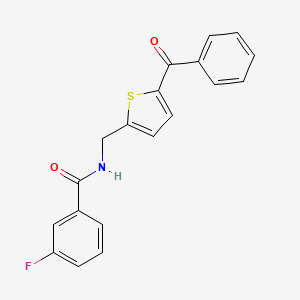
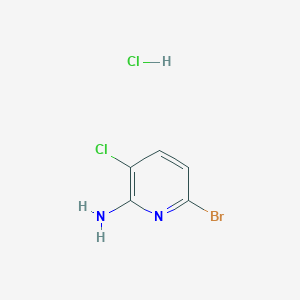
![methyl 6-chloro-2-(2-oxo-2-(piperidin-1-yl)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2756760.png)
![N-(2-fluorophenyl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2756761.png)
![1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride](/img/no-structure.png)

